![molecular formula C35H26P+ B14505912 1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium CAS No. 63697-49-4](/img/structure/B14505912.png)
1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium is a complex organic compound featuring a phosphindolium core. This compound is notable for its unique structure, which includes multiple aromatic rings and a phosphonium ion. Its distinct chemical properties make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phosphindole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the phosphindole ring.
Introduction of Phenylethynyl Group: The phenylethynyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Methylation: The final step involves the methylation of the phosphindole nitrogen to form the phosphindolium ion.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to a phosphine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can participate in ionic interactions, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other phosphindolium derivatives and phosphine-containing molecules. Compared to these compounds, 1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium is unique due to its specific substitution pattern and the presence of the phenylethynyl group. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Similar Compounds
- 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole
- 2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine
- 1,3-Diphenyl-2-propene-1-one
Eigenschaften
CAS-Nummer |
63697-49-4 |
|---|---|
Molekularformel |
C35H26P+ |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
1-methyl-1,2-diphenyl-3-[2-(2-phenylethynyl)phenyl]phosphindol-1-ium |
InChI |
InChI=1S/C35H26P/c1-36(30-20-9-4-10-21-30)33-24-14-13-23-32(33)34(35(36)29-18-7-3-8-19-29)31-22-12-11-17-28(31)26-25-27-15-5-2-6-16-27/h2-24H,1H3/q+1 |
InChI-Schlüssel |
OKNRJUHCCMZPAO-UHFFFAOYSA-N |
Kanonische SMILES |
C[P+]1(C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4C#CC5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
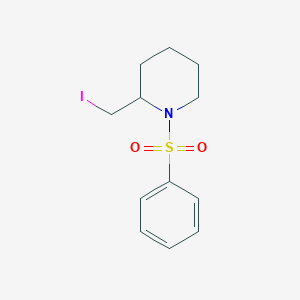
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)

![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
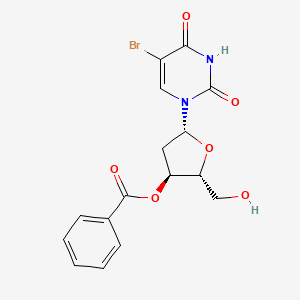
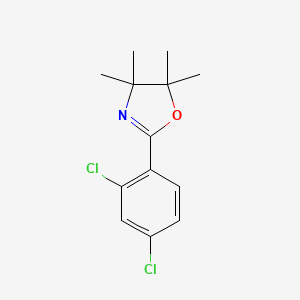
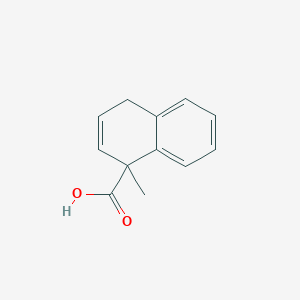
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)
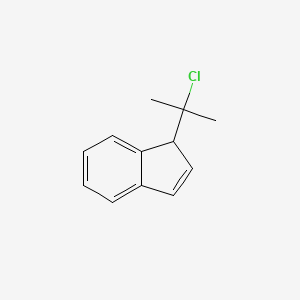
![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)


